(2-Aminophenyl)(1H-indol-3-yl)methanone
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Overview
Description
(2-Aminophenyl)(1H-indol-3-yl)methanone is a compound that features both an indole and an aminophenyl group. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the aminophenyl group further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction yields N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(1H-indol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2-Aminophenyl)(1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The aminophenyl group can further enhance these interactions, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Another indole derivative with different substituents.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A precursor in the synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone.
Uniqueness
This compound is unique due to the combination of the indole and aminophenyl groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
821767-64-0 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2-aminophenyl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H12N2O/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H,16H2 |
InChI Key |
FRVAYVZECDSHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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